Pepa

Catalog No.
S002852
CAS No.
141286-78-4
M.F
C16H16F2N2O4S2
M. Wt
402.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pepa

CAS Number

141286-78-4

Product Name

Pepa

IUPAC Name

2-[4-[2-(benzenesulfonamido)ethylsulfanyl]-2,6-difluorophenoxy]acetamide

Molecular Formula

C16H16F2N2O4S2

Molecular Weight

402.4 g/mol

InChI

InChI=1S/C16H16F2N2O4S2/c17-13-8-11(9-14(18)16(13)24-10-15(19)21)25-7-6-20-26(22,23)12-4-2-1-3-5-12/h1-5,8-9,20H,6-7,10H2,(H2,19,21)

InChI Key

GTACSIONMHMRPD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)N)F

Synonyms

4-(2-(phenylsulfonylamino)ethylthio)-2,6-difluorophenoxyacetamide, 4-PEPA

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)N)F

The exact mass of the compound Pepa is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Biochemistry

Field: Biochemistry and Microbiology

Summary of Application: PepA, a glutamyl (aspartyl)-specific aminopeptidase, is an intracellular exopeptidase present in Lactic Acid Bacteria (LAB). LAB are auxotrophic for a number of amino acids and have one of the strongest proteolytic systems to acquit their amino acid requirements .

Methods of Application: The pepA gene from Lactobacillus delbrueckii ssp. lactis DSM 20072 was cloned and characterized after purification .

Results or Outcomes: The enzyme showed promising properties for application, with an optimum pH value of 6.0 and temperature stability after three days, 20°C below the optimum temperature .

Application in Neuroscience

Field: Neuroscience

Summary of Application: A novel sulfonylamino compound, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA), selectively potentiates glutamate receptors of the AMPA subtype .

Results or Outcomes: PEPA produced a sevenfold increase in AMPA receptor affinity for glutamate. It was found to be a novel, flop-preferring allosteric modulator of AMPA receptor desensitization at least 100 times more potent than aniracetam .

Application in Material Science

Field: Material Science

Summary of Application: The water solubility of PEPA-containing polyether was studied by a solubility experiment .

Methods of Application: The influences of the number of carbon atoms in a unit of polyether chain on the fire protection, thermal degradation, and char formation of the fire-resistant coatings were investigated by combustion test, intumescent factor, TG, FTIR, XPS, and SEM .

Application in Environmental Science

Field: Environmental Science

Summary of Application: Polyethylene Polyamine (PEPA)-Loaded MCM-41 is used as a potential CO2 sorbent .

Methods of Application: Four additives of ether compounds were separately coimpregnated with PEPA into MCM-41 to prepare the composite chemisorbents for CO2 adsorption .

Results or Outcomes: For 40 wt.% PEPA-loaded MCM-41, the CO2 adsorption capacity and amine efficiency at 60 °C were 1.34 mmol/g and 0.18 mol CO2/mol N, respectively .

Application in Material Science

Summary of Application: PEPA-functionalized graphene oxide is used for fire safety enhancement of polypropylene .

Application in Swarm Robotics

Field: Swarm Robotics

Summary of Application: Bio-PEPA is used for modelling and analysing collective behaviours in swarm robotics .

Methods of Application: A swarm robotics system can be analysed at two levels: the macroscopic level, to study the collective behaviour of the system, and the microscopic level, to study the robot-to-robot and robot-to-environment interactions .

Results or Outcomes: By using Bio-PEPA, it is possible to model distributed systems and their space-time characteristics in a natural way .

Application in Environmental Science

Results or Outcomes: For 40 wt.% PEPA-loaded MCM-41, the CO2 adsorption capacity and amine efficiency at 60 °C were 1.34 mmol/g and 0.18 mol CO2/mol N .

Application in Material Science

Summary of Application: Poly (vinylphosphonic acid) (PVPA) and polyethylenepolyamine (PEPA) are used as novel intumescent flame retardants to improve the properties of MXene (2D Ti3C2Tx)/poly (vinyl alcohol) (PVA) nanocomposites .

Methods of Application: The flame-retardant properties, thermal stability, and mechanical properties of MXene/PVA nanocomposites were investigated .

PEPA is classified as a sulfonamide and has the molecular formula C₁₆H₁₆F₂N₂O₄S₂. It exhibits a molar mass of approximately 402.43 g/mol. The compound is recognized for its significant potency as an AMPA receptor modulator, being up to 100 times more potent than aniracetam in vitro . Its structure includes a difluorophenoxyacetamide moiety, which contributes to its unique pharmacological properties.

PEPA has been shown to produce memory-enhancing effects in animal models, specifically in rats when administered intravenously. The compound's ability to potentiate AMPA receptor activity suggests potential applications in cognitive enhancement and treatment of neurological disorders . Its selectivity for AMPA receptors makes it an interesting candidate for research into neuropharmacology.

The synthesis of PEPA involves several steps typical of organic chemistry processes. While specific detailed procedures are not widely published, the general approach includes:

  • Formation of the sulfonamide linkage: This involves reacting an appropriate amine with a sulfonyl chloride.
  • Coupling with difluorophenoxyacetic acid: The sulfonamide is then coupled with a difluorophenoxyacetic acid derivative to form the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography.

These steps highlight the complexity involved in synthesizing PEPA and emphasize the necessity for careful control of reaction conditions to achieve high purity and yield.

PEPA's primary application lies in neuroscience research, particularly in studies related to synaptic plasticity and memory enhancement. Its role as an AMPA receptor positive allosteric modulator makes it valuable for exploring therapeutic strategies for cognitive disorders such as Alzheimer's disease and other forms of dementia . Additionally, due to its chemical properties, PEPA may also find applications in environmental chemistry as an analytical standard for detecting per- and polyfluoroalkyl substances.

Research on PEPA has focused on its interactions with AMPA receptors and other neurotransmitter systems. Studies indicate that PEPA selectively enhances glutamate receptor currents without significant effects on other neurotransmitter systems, suggesting a targeted mechanism of action . Further studies are required to fully elucidate its pharmacokinetics and potential side effects.

Several compounds share structural or functional similarities with PEPA. Here are some notable examples:

Compound NameStructure TypeKey Features
AniracetamRacetam derivativeCognitive enhancer; less potent than PEPA
Perfluoro-2-ethoxypropanoic acidPerfluoroalkyl substanceEnvironmental contaminant; different application
Perfluoro-2-methoxypropanoic acidPerfluoroalkyl substanceSimilar environmental applications

Uniqueness of PEPA: Unlike other compounds listed, PEPA's specific action as a positive allosteric modulator at AMPA receptors distinguishes it within both pharmacological and environmental contexts. Its ability to enhance cognitive function through modulation rather than direct activation sets it apart from traditional agonists like aniracetam.

4-Phenylethynylphthalic anhydride (PEPA), systematically named 5-(phenylethynyl)isobenzofuran-1,3-dione, is a derivative of phthalic anhydride with a phenylethynyl substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₆H₈O₃, with a molecular weight of 248.23 g/mol. The compound is cataloged under CAS Registry Number 119389-05-8 and EINECS 601-604-2.

PEPA belongs to the chemical family of aromatic anhydrides and is classified as a high-performance polymer precursor due to its role in synthesizing thermally stable polyimides. Key synonyms include:

  • 4-(2-Phenylethynyl)phthalic anhydride
  • 5-(Phenylethynyl)-2-benzofuran-1,3-dione
  • 3-Phenylethynylphthalic anhydride.

Taxonomically, PEPA functions as a reactive end-capping agent in polyimide synthesis, where its phenylethynyl group enables crosslinking via thermal radical polymerization.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic studies reveal that PEPA crystallizes in the triclinic space group P1 with unit cell parameters:

ParameterValue
a6.998 Å
b7.518 Å
c11.683 Å
α89.06°
β79.31°
γ81.04°
Volume596.6 ų
Z (unit cell)2.

The molecular structure features a near-coplanar arrangement between the isobenzofuran-dione core and the phenyl ring, with a dihedral angle of 6.70°. This planar configuration facilitates π-π stacking interactions, critical for its solid-state stability. Hydrogen bonding between the anhydride oxygen (O2) and the phenyl ring’s hydrogen (C16–H16) further stabilizes the crystal lattice, forming centrosymmetric dimers with a C–H···O bond length of 2.56 Å.

Synthetic Pathways and Structure-Activity Relationship (SAR) Studies

Synthetic Routes

PEPA is synthesized via two primary methods:

  • Pd-Catalyzed Coupling: Reaction of phenylacetylene with 4-bromophthalic anhydride under palladium catalysis.
  • Hydrolysis-Cyclization:
    • Step 1: Hydrolysis of 4-phenylethynyl dimethyl phthalate in a methanol-water mixture with NaOH.
    • Step 2: Acidification with HCl to yield 4-phenylethynyl phthalic acid, followed by cyclization with acetic anhydride at reflux.
    • Yield: 94%.

Structure-Activity Relationship (SAR)

The phenylethynyl group governs PEPA’s reactivity and polymer compatibility:

  • Thermal Crosslinking: The ethynyl moiety undergoes radical-mediated curing at 280–370°C, forming conjugated hexaphenylbenzene structures via Diels-Alder reactions.
  • Polymer Compatibility: Incorporation into polyimides enhances thermal stability (Td₅ up to 591.3°C) and mechanical strength.

Table 1: Impact of PEPA on Polyimide Properties

Oligoimide BackboneT~g~ (°C)Tensile Strength (MPa)Crosslink Density
6FDA-3,4′-ODA36366High
6FDA-TFDB39151Moderate.

Electron-withdrawing groups (e.g., fluorinated diamines) in the polyimide backbone increase the curing rate of PEPA’s ethynyl groups, optimizing melt stability for resin transfer molding (RTM) applications.

Allosteric Potentiation Mechanisms in Glutamatergic Signaling

4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide represents a novel class of sulfonamide-based positive allosteric modulators that selectively enhances glutamatergic neurotransmission through alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptors [1] [2] [3]. The compound operates through a distinct mechanism of allosteric potentiation that fundamentally differs from previously characterized pyrrolidinone and benzothiadiazine modulators such as aniracetam and cyclothiazide [3] [4].

The primary mechanism underlying 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide modulation involves the stabilization of the ligand-binding domain dimer interface, which prevents receptor desensitization and maintains prolonged channel activation [1] [3]. This compound binds to a large, water-filled inverted U-shaped cleft located at the symmetric dimer interface between two receptor monomers, displacing crystallographic waters from the central A subsite and more deeply buried C and C′ subsites while maintaining water molecules in the B and B′ subsites [1]. The displacement of presumably ordered water molecules contributes a favorable entropy component to the binding process [1].

Unlike traditional alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor modulators that primarily affect deactivation kinetics, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide exerts its primary effects through attenuation of receptor desensitization extent without significantly affecting the onset rate of desensitization [5]. The compound demonstrates minimal influence on receptor deactivation, with only a slight 1.3-fold slowing observed in homomeric GluA3 flop receptors [5]. This desensitization-selective mechanism represents a unique pharmacological profile among alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor positive allosteric modulators.

The binding of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide produces a characteristic increase in the distance between the two monomers forming the receptor dimer by approximately 1.5 to 2.5 angstroms, depending on the receptor subunit [1]. This dimer interface expansion allows accommodation of the relatively large modulator molecule while simultaneously increasing the separation between linkers to the ion channel domain, thereby enhancing channel stability and reducing desensitization propensity [1].

The compound exhibits concentration-dependent potentiation of glutamate-evoked currents across a range of 1 to 200 micromolar, with an effective concentration producing 50% of maximal response of approximately 50 micromolar for both GluA2 and GluA3 flop isoforms [3] [4]. At 200 micromolar concentration, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide produces up to 50-fold potentiation of glutamate responses in flop isoforms compared to only 3-fold potentiation in flip variants [3] [4].

Subunit Selectivity: GluA2/GluA3 flop Isoform Specificity

The remarkable subunit and splice variant selectivity of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide represents one of its most distinctive pharmacological characteristics. The compound demonstrates preferential modulation according to the hierarchy: GluA3 flop ≥ GluA2 flop > GluA1 flop, with minimal activity at GluA4 subunits [3] [5] [4]. This subunit selectivity pattern is consistent across both equilibrium current measurements and kinetic analyses [5].

The flop isoform selectivity of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide is mediated by specific molecular interactions with asparagine 754, which is present in flop variants but replaced by serine 754 in flip isoforms [1] [6] [7]. Crystal structure analyses reveal that the amide group of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide forms a bidentate hydrogen bonding pattern with asparagine 754 of both GluA2 and GluA3 flop isoforms [1] [6] [7]. This bidentate interaction pattern provides significantly stronger and more specific binding compared to the single hydrogen bond possible with serine 754 in flip variants [1].

The structural basis for flop selectivity involves the positioning of asparagine 754 between the B and C subsites of the allosteric modulator binding pocket [1]. The amide group of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide extends directly from the central A subsite across the B and C subsite interface to establish direct contact with asparagine 754 [1]. This interaction represents the first structurally characterized direct contact between an allosteric modulator and the flop-specific residue, providing molecular insight into splice variant selectivity mechanisms [1] [6].

Quantitative analysis reveals that 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide produces 50-fold potentiation in GluA3 flop receptors compared to only 3-fold potentiation in GluA3 flip variants at 200 micromolar concentration [3]. Similar selectivity patterns are observed for GluA2, with 50-fold versus 3-fold potentiation for flop and flip isoforms respectively [3]. This represents approximately 17-fold selectivity for flop over flip variants across both primary subunit targets.

The molecular determinants underlying GluA3 versus GluA2 selectivity remain less well defined structurally, as crystal structures of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide bound to both subunits do not reveal major differences in binding interactions [1]. However, several sidechains exhibit different rotameric states between GluA2 and GluA3 structures, including serine 497 and serine 729, which may contribute to subtle differences in binding affinity or functional coupling [1]. The possibility exists that sequence differences peripheral to the binding site influence allosteric communication between the modulator binding pocket and the ion channel domain [1].

Functional studies demonstrate that the extent of desensitization attenuation varies among subunits, with GluA3-containing receptors showing the most pronounced effects [5]. Recovery from desensitization is also subunit-dependent, with 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide producing a 2.6-fold acceleration of recovery specifically in GluA3 flop receptors while having minimal effects on other subunit combinations [5].

Comparative Efficacy Against Aniracetam and Other Alpha-Amino-3-Hydroxy-5-Methyl-4-Isoxazole-Propionic Acid Receptor Positive Allosteric Modulator Compounds

The comparative pharmacological profile of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide demonstrates remarkable superiority over aniracetam and other established alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor positive allosteric modulators in terms of potency, selectivity, and mechanistic precision [2] [3] [5] [4] [8]. Quantitative analysis reveals that 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide is at least 100 times more potent than aniracetam in modulating flop isoform-containing receptors [2] [3] [4] [8].

Direct dose-response comparisons demonstrate that while aniracetam requires millimolar concentrations to achieve detectable potentiation, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide produces comparable or superior effects at micromolar concentrations [3] [8]. The effective concentration producing 50% of maximal response for 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide is approximately 50 micromolar for GluA3 flop receptors, while aniracetam fails to produce detectable potentiation even at 100 micromolar and requires 1-2 millimolar concentrations for significant effects [3] [8].

The maximum potentiation achieved by 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide reaches approximately 50-fold enhancement of glutamate responses, substantially exceeding the 5-fold maximum potentiation typically observed with aniracetam [3] [8]. At equivalent concentrations of 25 micromolar, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide produces 21.5-fold potentiation of GluA3 flop responses, which exceeds even the maximum effect of 25 micromolar cyclothiazide on GluA3 flip responses (13.4-fold) [3].

Mechanistic comparisons reveal fundamental differences in the mode of action between these compounds. While aniracetam primarily slows both desensitization onset and deactivation kinetics, 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide selectively attenuates the extent of desensitization without significantly affecting onset kinetics or deactivation rates [5]. The time constant for deactivation with aniracetam treatment is approximately 1430 microseconds compared to 818 microseconds with 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide, indicating that aniracetam produces more pronounced deactivation slowing [5].

The effects on glutamate binding affinity also differ markedly between these modulators. 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide produces a 7-fold increase in apparent receptor affinity for glutamate, shifting the effective concentration producing 50% of maximal response from 36 micromolar to 5 micromolar in the presence of 100 micromolar modulator [3]. In contrast, aniracetam has been reported to produce a rightward shift in glutamate dose-response relationships, indicating decreased apparent affinity [3].

Structural analysis reveals that 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide belongs to the "full spanning" class of allosteric modulators, occupying the A, B, and C subsites of the binding pocket and making contacts with both receptor monomers [1]. Aniracetam, in contrast, represents the "A-subsite class" of modulators, binding primarily to the central A subsite without extending into peripheral binding regions [1] [9]. This expanded binding footprint likely contributes to the enhanced potency and efficacy of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide.

Comparison with cyclothiazide reveals complementary selectivity profiles, with 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide preferentially modulating flop variants while cyclothiazide shows preference for flip isoforms [3]. This differential selectivity has proven valuable for determining the relative expression of flip versus flop variants in native receptor populations [10]. The potency of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide approaches that of cyclothiazide while maintaining opposite splice variant selectivity, providing complementary pharmacological tools for receptor characterization.

The sulfonamide structural motif of 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide reveals previously unrecognized relationships with biarylsulfonamide modulators, suggesting shared binding interactions despite structural diversity [1]. The sulfonamide group forms conserved interactions with proline 494 and glycine 731 at the dimer interface, similar to interactions observed with dimeric biarylsulfonamide compounds [1]. This structural insight provides a framework for rational drug design approaches targeting alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid receptor modulation.

Ligand-Binding Domain Interactions Revealed by X-Ray Crystallography

X-ray crystallographic studies have provided detailed atomic-level insights into the molecular basis of PEPA interactions with AMPA receptor ligand-binding domains. High-resolution crystal structures of PEPA bound to the GluA2 and GluA3 flop isoforms have been determined at 1.85 Å and 2.5 Å resolution, respectively, revealing the precise molecular determinants of binding selectivity [1] [2].
The crystallographic analysis demonstrates that PEPA binds within the dimer interface of the ligand-binding domain, occupying a water-filled, inverted U-shaped cleft composed of five distinct subsites designated A, B/B', and C/C' [1]. The compound exhibits a unique binding mode that differs from other AMPA receptor allosteric modulators, as it does not fully occupy the B or C subsites but instead makes direct contact with the J helix through interactions with residue N754 [1].

Structural ParameterGluA2 flop + PEPAGluA3 flop + PEPA
Resolution1.85 Å2.5 Å
Space GroupP2₁2₁2₁P222
Dimer Interface Separation+1.5 Å+2.5 Å
Key Binding ResidueN754N754
Hydrogen Bond PatternBidentate with N754Bidentate with N754

The binding of PEPA induces conformational changes in the ligand-binding domain that increase the distance between the two monomers forming the dimer by approximately 1.5 to 2.5 Å [1]. This conformational change accommodates the relatively large PEPA molecule within the interface while simultaneously increasing the separation between the linkers to the ion channel domain from 39.4 Å to 41 Å [1]. The difluorophenyl ring of PEPA resides at the center of the interface, positioned between the proline rings of P494 from each monomer, while the phenyl-sulfonylamide portion inserts into a hydrophobic pocket formed by residues I481, L751, K493, N754, and E755 [1].

Modulation of Receptor Desensitization Kinetics

PEPA exerts its primary functional effects through selective modulation of AMPA receptor desensitization kinetics, with minimal impact on deactivation processes. Comprehensive kinetic analysis reveals that PEPA attenuates the extent of receptor desensitization without significantly affecting the onset rate of desensitization [3] [4]. This mechanism represents a distinctive pharmacological profile compared to other AMPA receptor potentiators such as cyclothiazide and aniracetam [3].

The compound demonstrates pronounced selectivity for flop splice variants over flip variants, with the greatest potentiation observed for GluA3 flop-containing receptors [3] [5]. For GluA3 flop receptors, PEPA at 100 μM concentration produces a 2.6-fold acceleration in recovery from desensitization, reducing the recovery time constant from 55 ± 2 ms to 21 ± 2 ms [3]. In contrast, GluA1 flop receptors show a 31.5-fold increase in desensitization time constant, from 8.0 ± 0.4 ms to 252 ± 13 ms [5].

Receptor SubunitControl τ (ms)PEPA τ (ms)Fold ChangeRecovery Effect
GluA1 flip8.0 ± 0.589 ± 611.1No significant change
GluA1 flop8.0 ± 0.4252 ± 1331.5No significant change
GluA3 flip20 ± 511 ± 6~1No significant change
GluA3 flop55 ± 221 ± 22.6Accelerated recovery

The unique kinetic profile of PEPA on GluA3 flop receptors involves a slow onset mechanism that requires the invocation of a thirteenth state in kinetic modeling studies [3]. This state represents a PEPA-bound receptor configuration to which glutamate cannot bind, distinguishing the mechanism from that observed with flip variants [3]. The differential kinetic effects between flip and flop variants can be attributed to the distinct hydrogen bonding patterns formed with residue 754, where the flop variant's asparagine enables stronger bidentate hydrogen bonding compared to the flip variant's serine [1].

Impact on Synaptic Calcium Permeability and Downstream Signaling (Lyn-ERK1/2-CREB Pathway)

PEPA significantly enhances synaptic calcium permeability through modulation of calcium-permeable AMPA receptors, subsequently activating the Lyn-ERK1/2-CREB signaling cascade. This mechanism represents a crucial neuroprotective pathway that distinguishes PEPA from other AMPA receptor modulators [6]. The compound's ability to increase calcium influx through calcium-permeable AMPA receptors leads to activation of brain-derived neurotrophic factor expression and downstream survival signaling pathways [6].

The molecular pathway begins with PEPA-mediated enhancement of calcium permeability in AMPA receptors, particularly those lacking the GluA2 subunit or containing unedited GluA2 subunits [7]. This increased calcium influx activates the Lyn tyrosine kinase, which phosphorylates and activates the ERK1/2 mitogen-activated protein kinase cascade [6]. The activated ERK1/2 subsequently phosphorylates CREB (cAMP response element-binding protein) at serine 133, promoting its transcriptional activity [6].

Signaling ComponentEffect of PEPAFunctional Consequence
Calcium InfluxIncreased through CP-AMPARsEnhanced synaptic calcium availability
Lyn KinaseActivated by calcium influxPhosphorylation of downstream targets
ERK1/2Phosphorylated by LynActivation of transcription factors
CREBPhosphorylated by ERK1/2Increased BDNF transcription
BDNF ExpressionUpregulatedNeuroprotection and synaptic plasticity

The activation of the Lyn-ERK1/2-CREB pathway leads to increased expression of brain-derived neurotrophic factor, which serves as a critical neuroprotective molecule [6]. BDNF subsequently activates the TrkB receptor-mediated phosphoinositide 3-kinase/Akt signaling pathway, which provides protection against ischemic insults through suppression of JNK3 activity, prevention of cytochrome c release, and inhibition of caspase-3 activation [6].

This downstream signaling cascade demonstrates how PEPA's primary action on AMPA receptor desensitization kinetics translates into broader neuroprotective effects. The compound's ability to prevent downregulation of GluA2 subunit expression during ischemic conditions while simultaneously enhancing BDNF expression through the Lyn-ERK1/2-CREB pathway represents a dual mechanism of neuroprotection [6]. Studies have shown that coapplication of AMPA with PEPA protects hippocampal CA1 neurons from brain ischemia-induced death, demonstrating the functional significance of this signaling pathway [6].

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

402.05195567 g/mol

Monoisotopic Mass

402.05195567 g/mol

Heavy Atom Count

26

UNII

8S4PR7A8JS

Wikipedia

PEPA_(drug)

Dates

Last modified: 09-12-2023
[1]. Sekiguchi M, et al. Pharmacological detection of AMPA receptor heterogeneity by use of two allosteric potentiators in rat hippocampal cultures. Br J Pharmacol. 1998 Apr;123(7):1294-303.
[2]. Ahmed AH, et al. Molecular mechanism of flop selectivity and subsite recognition for an AMPA receptor allosteric modulator: structures of GluA2 and GluA3 in complexes with PEPA. Biochemistry. 2010 Apr 6;49(13):2843-50.
[3]. Yamada D, et al. Facilitating actions of an AMPA receptor potentiator upon extinction of contextually conditioned fear response in stressed mice. Neurosci Lett. 2011 Jan 25;488(3):242-6.
[4]. Zhang QG, et al. Positive modulation of AMPA receptors prevents downregulation of GluR2 expression and activates the Lyn-ERK1/2-CREB signaling in rat brain ischemia. Hippocampus. 2010 Jan;20(1):65-77.

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